3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine
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Overview
Description
3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of thiazole, pyrrolidine, and pyridazine rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions . The pyrrolidine ring is then introduced through a series of nucleophilic substitution reactions, followed by the formation of the pyridazine ring via cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, known for their diverse pharmacological properties.
Pyridazine analogs: Molecules with the pyridazine ring, used in medicinal chemistry for drug development.
Uniqueness
3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical reactivity and biological activity. This structural complexity allows for a wide range of applications and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C21H22N4O2S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C21H22N4O2S/c1-14-20(28-15(2)22-14)21(26)25-11-10-16(12-25)13-27-19-9-8-18(23-24-19)17-6-4-3-5-7-17/h3-9,16H,10-13H2,1-2H3 |
InChI Key |
BRPDNJXTLJQHHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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